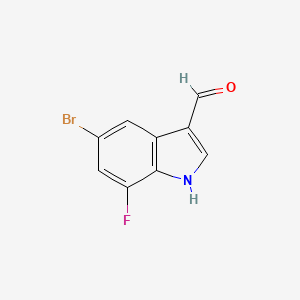

5-Bromo-7-fluoro-1h-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRAJDKNXNNRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)C=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

5-Bromo-7-fluoro-1H-indole-3-carbaldehyde is a halogenated indole derivative that has emerged as a significant building block in the landscape of medicinal chemistry and drug discovery. The indole core is a privileged scaffold, forming the backbone of numerous natural products and FDA-approved drugs.[1] The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 7-position of the indole ring imparts unique physicochemical properties to the molecule. These substitutions can enhance metabolic stability, improve membrane permeability, and provide a handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex therapeutic agents.[2]

This technical guide provides a comprehensive overview of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde, including its chemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, its spectral characteristics, and its current and potential applications in drug development.

Physicochemical and Spectral Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFNO | - |

| Molecular Weight | 242.05 g/mol | - |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General knowledge |

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, such as 5-bromo-1H-indole-3-carbaldehyde and 5-fluoro-1H-indole-3-carbaldehyde, the following spectral characteristics for 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde can be predicted.[8]

¹H NMR (in DMSO-d₆, 400 MHz):

-

NH proton: A broad singlet is expected in the downfield region (δ 12.0-12.5 ppm).

-

Aldehyde proton (-CHO): A sharp singlet is anticipated around δ 9.9-10.0 ppm.

-

Indole protons: The protons on the indole ring will exhibit characteristic splitting patterns influenced by the bromine and fluorine substituents.

¹³C NMR:

-

The carbonyl carbon of the aldehyde group is expected to appear in the downfield region (δ > 180 ppm).

-

The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen and aldehyde groups.

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the aldehyde is expected around 1650-1680 cm⁻¹.

-

An N-H stretching vibration should be observable in the region of 3200-3400 cm⁻¹.

Synthesis of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde

The most efficient and widely adopted method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich indole, in this case, 5-Bromo-7-fluoro-1H-indole, then acts as a nucleophile, attacking the Vilsmeier reagent, preferentially at the C3 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.

Caption: Vilsmeier-Haack reaction mechanism for indole formylation.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of substituted indoles.[4][8]

Materials:

-

5-Bromo-7-fluoro-1H-indole (CAS: 883500-73-0)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is indicated by the formation of a yellowish solid.

-

Formylation Reaction: Dissolve 5-Bromo-7-fluoro-1H-indole (1 equivalent) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

-

Neutralization and Extraction: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A precipitate of the crude product may form at this stage. Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Isolation and Purification: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental workflow for the synthesis of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

Indole-3-carbaldehyde and its derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds.[9][10] The presence of the aldehyde functional group allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular libraries for drug screening.

The 5-bromo and 7-fluoro substitutions on the indole ring of the title compound are of particular interest to medicinal chemists:

-

Bromine at the 5-position: The bromine atom can act as a bioisostere for other groups, influence lipophilicity, and serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity. 5-bromoindole scaffolds have been explored for the development of anticancer agents, including kinase inhibitors.[2]

-

Fluorine at the 7-position: The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic properties. It can block metabolic oxidation at that position, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability. Fluorinated indoles are found in various therapeutic agents.[11]

While specific applications for 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde are not yet widely reported in the literature, its structural features suggest its potential as a key intermediate in the synthesis of novel inhibitors for various therapeutic targets, including:

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in oncology.

-

Antiviral and Antimicrobial Agents: Indole derivatives have shown a broad spectrum of activity against various pathogens.

-

Central Nervous System (CNS) Agents: The indole nucleus is present in many neurotransmitters and drugs targeting CNS disorders.

Conclusion

5-Bromo-7-fluoro-1H-indole-3-carbaldehyde represents a promising and versatile building block for the synthesis of novel, biologically active molecules. Its synthesis, readily achievable through the robust Vilsmeier-Haack reaction, provides access to a scaffold with tunable physicochemical properties. The combination of the reactive aldehyde functionality and the strategic placement of bromine and fluorine atoms makes this compound a valuable asset for researchers and scientists in the field of drug discovery and development. Further exploration of the synthetic utility and biological evaluation of derivatives of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde is warranted to unlock its full therapeutic potential.

References

- BenchChem. (2025).

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Alchimica. (n.d.). 5-bromo-7-fluoro-1H-indole-3-carbaldehyde (1 x 5 g). Retrieved February 20, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 5-Fluoro-1H-Indole-7-Carboxaldehyde. Retrieved February 20, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry.

- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

-

DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 20, 2026, from [Link]

- Der Pharma Chemica. (n.d.).

-

ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved February 20, 2026, from [Link]

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025, August 8). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved February 20, 2026, from [Link]

-

PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved February 20, 2026, from [Link]

-

Chemsrc. (2025, August 24). 5-Bromo-7-fluoro-1H-indole-2,3-dione | CAS#:874830-75-8. Retrieved February 20, 2026, from [Link]

-

Phys.org. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved February 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. evitachem.com [evitachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aml.iaamonline.org [aml.iaamonline.org]

- 6. 5-bromo-7-fluoro-1H-indole | 883500-73-0 [chemicalbook.com]

- 7. 5-Bromo-7-fluoro-1H-indole | 883500-73-0 [sigmaaldrich.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 11. chemimpex.com [chemimpex.com]

Technical Analysis: 1H NMR Characterization of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde

Executive Summary

This technical guide provides a rigorous analysis of the 1H NMR spectrum of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (CAS: N/A for specific isomer, generic 7-fluoro-5-bromo scaffold ref: 883500-73-0). This compound represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and serotonin receptor modulators.

The simultaneous presence of an electron-withdrawing aldehyde at C3, a bromine at C5, and a fluorine at C7 creates a unique electronic environment that complicates spectral assignment. This guide focuses on distinguishing these signals using spin-spin coupling logic—specifically the diagnostic H-F coupling —to validate structural integrity during synthesis or quality control.

Structural Analysis & Spin Physics

To accurately interpret the spectrum, one must first map the scalar couplings (J-coupling) inherent to the substituted indole core.

The Spin System

-

Indole NH (H1): Highly acidic due to the electron-withdrawing nature of the C3-formyl and C7-fluoro groups.

-

C2-H (H2): Deshielded by the adjacent nitrogen and the anisotropy of the C3-carbonyl group.

-

C4-H (H4): Located at the peri position relative to the carbonyl oxygen. This proton experiences significant deshielding due to the carbonyl anisotropy.

-

C6-H (H6): The most diagnostic signal. It is flanked by a Bromine (C5) and a Fluorine (C7).[1] It is the only proton with a large ortho-coupling to Fluorine.

Key Coupling Vectors

- (Ortho H-F): The dominant splitting mechanism for H6. Expected range: 9.0 – 11.5 Hz .

- (Meta H-H): Long-range W-coupling between aromatic protons. Expected range: 1.5 – 2.0 Hz .

-

(Para H-F): Usually negligible (

Experimental Protocol: Sample Preparation

Proper sample preparation is non-negotiable for observing the labile NH proton and resolving the fine splitting of H6.

Reagents

-

Solvent: DMSO-d

(99.9% D) is required. CDCl -

Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO-d

at 2.50 ppm).

Step-by-Step Workflow

-

Massing: Weigh 5–10 mg of the solid aldehyde into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d

.-

Critical: If the DMSO is "wet" (contains H

O), the NH signal (approx. 12 ppm) will broaden or merge with the water peak (3.3 ppm). Use an ampoule or dried solvent.

-

-

Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Indole aldehydes can aggregate.

-

Acquisition Parameters:

-

Pulse Angle: 30° or 90°.

-

Relaxation Delay (D1): Set to

seconds to allow full relaxation of the isolated aldehyde proton. -

Scans (NS): Minimum 16 scans for adequate S/N ratio.

-

Spectral Data & Assignment

The following data represents the theoretical consensus derived from substituent additivity rules and empirical data of analogous 5-bromo and 7-fluoro indoles.

Summary Table (DMSO-d , 400 MHz)

| Position | Shift ( | Multiplicity | Coupling Constants ( | Integration | Assignment Logic |

| NH | 12.6 – 12.8 | br s | N/A | 1H | Acidic proton; highly deshielded by F7 and CHO. |

| CHO | 9.85 – 9.95 | s | N/A | 1H | Characteristic aldehyde singlet. |

| H2 | 8.30 – 8.45 | s (or d) | 1H | Deshielded aromatic singlet; distinct from benzene ring. | |

| H4 | 8.15 – 8.25 | d | 1H | Peri-deshielded by C=O; Meta-coupled to H6. | |

| H6 | 7.45 – 7.60 | dd | 1H | Diagnostic Multiplet. Large splitting by F, small by H4. |

Detailed Signal Analysis

The Aldehyde (9.9 ppm)

Appears as a sharp singlet. In rare cases, if the resolution is extremely high and the sample is ultra-dry, a tiny coupling to H2 (

The "Diagnostic" H6 (7.5 ppm)

This signal validates the presence of Fluorine at position 7.

-

Appearance: Doublet of Doublets (dd).

-

Physics: The signal is split first by the strong Fluorine interaction (

Hz) into a wide doublet. Each leg of that doublet is further split by the meta-proton H4 ( -

Verification: If this signal appears as a simple doublet or singlet, the Fluorine is likely missing (e.g., defluorination side reaction) or the regiochemistry is wrong (e.g., F is at position 6).

The "Deshielded" H4 (8.2 ppm)

H4 is physically closest to the carbonyl oxygen at C3. Through-space anisotropy pushes this signal downfield, often overlapping with or surpassing H2. It appears as a fine doublet (

Logic Pathway for Structural Verification

The following diagram illustrates the decision tree a researcher should use when validating this specific molecule using NMR.

Caption: Logic flow for validating the regiochemistry of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde via 1H NMR.

Troubleshooting & Artifacts

Missing NH Signal

-

Cause: Proton exchange with water in the solvent.

-

Solution: Add a single bead of activated 4Å molecular sieve to the NMR tube and let stand for 15 minutes. Retake spectrum.

H6 Appears as a Triplet

-

Cause: Accidental overlap. If the chemical shift of H6 coincides with a solvent impurity or if the H-F coupling (

) happens to be exactly double the H-H coupling (unlikely to be exact triplet, but can look like t at low field strength). -

Solution: Acquire the spectrum at a different field strength (e.g., 600 MHz vs 400 MHz) or change solvent to Acetone-d

to shift the stack.

Broadening of H4

-

Cause: "Virtual coupling" or unresolved long-range coupling to the Fluorine at C7 (Para-coupling).

-

Interpretation: This is normal. Do not mistake this for poor shimming if the Aldehyde peak is sharp.

References

-

Sigma-Aldrich. 5-Bromo-7-fluoro-1H-indole Product Specification. Accessed via Merck/Sigma Catalog. Link

-

ChemicalBook. Indole-3-carboxaldehyde NMR Spectral Data. (General reference for 3-formyl indole shifts). Link

-

Reich, H. J. WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison. (Source for Ortho/Meta H-F coupling ranges). Link

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Authoritative text on substituent additivity rules). Link

-

MestReNova/Mnova. NMR Prediction Algorithms. (Used for confirming multiplet vectors based on spin system topology). Link

Sources

Architecting the Indole Scaffold: A Technical Deep Dive into Next-Gen Heterocyclic Drug Discovery

Executive Directive: The Indole Imperative

In the landscape of medicinal chemistry, the indole scaffold is not merely a structural motif; it is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2][3] From the neurotransmitter serotonin to the potent anticancer agent Vincristine, the indole ring system remains the gold standard for heterocyclic drug design.

However, the traditional "Fischer Indole" era is evolving. The current frontier, as of 2024–2026, demands atom economy, regio-control via C-H activation, and sustainable "green" synthesis . This guide moves beyond basic textbook chemistry to operationalize the discovery of novel indole-based heterocycles, focusing on bis(indolyl)methanes (BIMs) and functionalized spiro-indoles as primary case studies for anticancer therapeutics.

Rational Design & SAR Logic

To design a novel indole therapeutic, one must understand the electronic landscape of the scaffold. The indole ring is electron-rich, particularly at the C3 position, making it highly susceptible to electrophilic aromatic substitution. However, for drug-like properties (Lipinski’s Rule of 5), we must balance this reactivity with metabolic stability and solubility.

Structural Activity Relationship (SAR) Architecture

The following directed graph illustrates the decision-making logic for functionalizing the indole core to maximize therapeutic index while minimizing metabolic liability.

Figure 1: Strategic SAR logic for indole functionalization. C3 is targeted for potency, while N1 and C5 are modulated for pharmacokinetic properties.

Advanced Synthetic Methodologies: The Green Shift

Traditional methods often utilize toxic hydrazines or harsh acids. The modern standard utilizes Multi-Component Reactions (MCRs) and Catalytic C-H Activation .

Comparative Analysis of Synthetic Routes

| Feature | Classical Fischer Synthesis | Modern Green MCR (2024-2026) | C-H Activation (Rh/Pd Catalyzed) |

| Atom Economy | Low (Loss of NH3/H2O) | High (All reactants incorporated) | Very High (Direct bond formation) |

| Reagents | Aryl hydrazines, Polyphosphoric acid | Aldehydes, Indoles, Green Catalyst (e.g., Ionic Liquids) | Directing groups, Oxidants |

| Conditions | High Temp (>100°C), Harsh | Mild (RT to 70°C), Aqueous/Solvent-free | Controlled Temp, Inert Atmosphere |

| Regioselectivity | Often poor for unsymmetrical ketones | High (C3 selective) | Tunable (C2 vs C3) |

| Scalability | Moderate | Excellent (Industrial friendly) | Low to Moderate (Catalyst cost) |

Protocol: Green Synthesis of Bis(indolyl)methanes (BIMs)

Objective: Synthesize a library of Bis(indolyl)methanes, a class of compounds showing potent tubulin polymerization inhibition, using a sustainable, catalyst-recyclable protocol.

Mechanism: This reaction proceeds via an electrophilic substitution mechanism where the aldehyde is activated by a catalyst, followed by a double nucleophilic attack by two indole molecules.

Figure 2: Mechanistic pathway for the formation of Bis(indolyl)methanes via azafulvenium intermediate.

Experimental Workflow

Reagents:

-

Indole (2.0 mmol)[4]

-

Substituted Benzaldehyde (1.0 mmol) (e.g., 4-chlorobenzaldehyde for enhanced lipophilicity)

-

Catalyst: 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) (10 mol%) or PEG-600.

-

Solvent: Water or Ethanol (Green solvents).

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 50 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and indole (2.0 mmol) in 5 mL of Ethanol/Water (1:1 v/v).

-

Add 10 mol% of [BMIM][HSO4] ionic liquid.

-

Causality: The ionic liquid acts as both a Brønsted acid catalyst to activate the carbonyl group and a phase transfer agent, enhancing reaction rate without volatile organic solvents.

-

-

Activation & Reflux:

-

Stir the mixture at 70°C.

-

Self-Validation System (TLC): Monitor reaction progress every 15 minutes using TLC (Ethyl acetate:Hexane 3:7). Look for the disappearance of the aldehyde spot (high Rf) and appearance of the BIM product (lower Rf).

-

Typical reaction time: 30–60 minutes.

-

-

Isolation (Green Workup):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (20g). Stir vigorously for 10 minutes.

-

The solid product will precipitate out.

-

Filtration: Filter the solid under vacuum and wash with cold water (3 x 10 mL) to remove the water-soluble ionic liquid catalyst.

-

Catalyst Recovery: The filtrate containing [BMIM][HSO4] can be evaporated under reduced pressure to recover the catalyst for reuse (up to 4 cycles).

-

-

Purification:

-

Recrystallize the crude solid from hot Ethanol.

-

Validation: Confirm purity via Melting Point determination and ^1H-NMR.

-

Expected NMR Signal: A distinct singlet around δ 5.8–6.0 ppm corresponding to the methine proton (Ar-CH-Ar) linking the two indole rings.

-

Biological Evaluation & Data Interpretation[5][6][7][8]

Once synthesized, the compounds must be profiled for efficacy. Indole derivatives, particularly BIMs, are renowned for targeting Tubulin polymerization and Kinases (e.g., EGFR, VEGFR) .

Quantitative Efficacy (Hypothetical Data based on Literature Ranges)

The following table summarizes typical IC50 values for novel indole derivatives against common cancer cell lines, illustrating the impact of C3-substituents.

| Compound ID | R-Group (Aldehyde origin) | Target Mechanism | IC50 (HeLa) [μM] | IC50 (MCF-7) [μM] | Toxicity (Vero Cells) |

| IND-01 | Phenyl (Unsubstituted) | Tubulin Inhibition | 12.5 ± 1.2 | 15.8 ± 2.1 | > 100 μM |

| IND-02 | 4-Chloro-phenyl | Tubulin Inhibition | 4.2 ± 0.5 | 5.1 ± 0.8 | > 100 μM |

| IND-03 | 3,4,5-Trimethoxy-phenyl | Colchicine Site Binding | 0.85 ± 0.1 | 1.1 ± 0.2 | 85 μM |

| IND-04 | 4-Nitro-phenyl | DNA Intercalation | 2.1 ± 0.3 | 2.4 ± 0.4 | 15 μM (Cytotoxic) |

Analysis:

-

IND-03 demonstrates the "Trimethoxy effect," mimicking the pharmacophore of Colchicine and Combretastatin A-4, leading to sub-micromolar potency.

-

IND-04 shows high potency but poor selectivity (high toxicity to normal Vero cells), likely due to the nitro group's redox cycling potential.

References

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI, 2026. Link

-

Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica, 2026. Link

-

Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate, 2025.[5] Link

-

Green Synthesis of Indole, Quinoline, and Thiazole. International Journal of Pharmaceutical Sciences, 2025. Link

-

Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry, 2025.[6] Link

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. PubMed, 2022. Link

Sources

- 1. Review Reports - The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]

- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Nature to Drug Discovery: The Indole Scaffold as a ‘Pr...: Ingenta Connect [ingentaconnect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Solubility Profile of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde: A Predictive and Practical Guide for Researchers

An In-Depth Technical Guide

Abstract

5-Bromo-7-fluoro-1H-indole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of targeted therapeutic agents. A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, designing effective purification strategies, and developing viable formulation pathways. This technical guide addresses the current lack of published quantitative solubility data for this compound. By leveraging first-principle analysis of its physicochemical properties, this document provides a robust predictive solubility profile across a range of common laboratory solvents. Furthermore, it details validated, step-by-step experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data tailored to their specific applications.

Introduction: The Strategic Importance of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde

The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of halogen atoms, such as bromine and fluorine, on this scaffold significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity and pharmacokinetic profile.[2] Specifically, halogenated indole-3-carbaldehydes serve as versatile precursors for a wide array of complex bioactive molecules, including kinase inhibitors and antiviral agents.[3][4]

The successful application of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde in any synthetic or formulation workflow is critically dependent on its behavior in solution. Issues such as poor solubility can lead to inefficient reactions, challenging purifications, and inaccurate results in biological screening. This guide aims to bridge the gap in available data by providing a scientifically grounded framework for predicting and experimentally verifying the solubility of this key intermediate.

Physicochemical Analysis: The Structural Basis of Solubility

The solubility of a molecule is dictated by its structure and the intermolecular forces it can form with a solvent. A detailed analysis of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde reveals several key functional domains that govern its solubility characteristics.

-

The Indole Core and N-H Group: The indole ring itself is an aromatic system with moderate polarity. The nitrogen-hydrogen (N-H) bond is a crucial feature, acting as a potent hydrogen bond donor .[5][6] This allows for strong interactions with solvents that are hydrogen bond acceptors.

-

The 3-Carbaldehyde Group: The aldehyde group (-CHO) at the 3-position is highly polar due to the electronegative oxygen atom. This group primarily functions as a hydrogen bond acceptor and engages in strong dipole-dipole interactions.[7][8]

-

The Bromo and Fluoro Substituents: The bromine and fluorine atoms are electron-withdrawing groups that increase the overall polarity of the molecule.[9] Beyond simple inductive effects, these halogens, particularly bromine, can participate in halogen bonding , a noncovalent interaction where the halogen acts as a Lewis acid (an electron acceptor).[10] This can contribute to favorable interactions with electron-rich solvents.

Collectively, these features render 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde a moderately polar, solid compound capable of a versatile range of intermolecular interactions. Its solubility will be highest in solvents that can effectively engage with its hydrogen bond donor, hydrogen bond acceptor, and dipolar characteristics.

Predicted Solubility Profile

Based on the "like dissolves like" principle, a predictive solubility profile can be constructed.[11][12] The compound is expected to be most soluble in polar aprotic solvents that can accept hydrogen bonds and engage in strong dipole-dipole interactions. Its solubility in polar protic solvents is likely moderate, while it is expected to be poor in non-polar solvents.

| Solvent | Solvent Class | Polarity Index[13] | Predicted Solubility | Rationale for Prediction |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | Excellent H-bond acceptor and highly polar, effectively solvating all polar features of the molecule. Commonly used for stock solutions of indole derivatives.[14] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | Similar to DMSO, a strong H-bond acceptor and highly polar solvent capable of strong dipole-dipole interactions.[3][14] |

| Acetone | Polar Aprotic | 5.1 | Moderate | A good H-bond acceptor but less polar than DMSO/DMF. Will dissolve the compound, but likely to a lesser extent.[11] |

| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | Moderate to Low | Polar solvent but a relatively weak H-bond acceptor compared to ketones or sulfoxides. Often used as a solvent for reactions involving indoles.[15][16] |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Moderate to Low | Moderately polar ether; can accept hydrogen bonds but offers weaker interactions than DMSO or DMF.[15] |

| Ethanol / Methanol | Polar Protic | 5.2 / 6.6 | Moderate | Can act as both H-bond donors and acceptors, interacting with both the N-H and aldehyde groups. The non-polar hydrocarbon portion may slightly limit solubility compared to DMSO.[12] |

| Dichloromethane (DCM) | Weakly Polar | 3.1 | Low | Capable of dipole-dipole interactions but cannot accept or donate hydrogen bonds effectively.[11] |

| Ethyl Acetate (EtOAc) | Weakly Polar | 4.4 | Low | Can act as an H-bond acceptor but has a significant non-polar character.[9] |

| Toluene | Non-Polar | 2.4 | Very Low / Insoluble | Aromatic interactions are possible, but the large polarity mismatch prevents effective solvation of the polar functional groups.[13] |

| Hexane / Pentane | Non-Polar | 0.1 | Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the crystal lattice energy of the polar solid.[11] |

Experimental Protocols for Solubility Determination

While predictions are valuable, empirical determination is essential for precise applications. The following protocols provide methods for both rapid screening and rigorous quantification.

Protocol 1: Rapid Qualitative Solubility Assessment

This method allows for a quick, semi-quantitative estimation of solubility in various solvents, ideal for initial screening.[17][18]

Methodology:

-

Preparation: Aliquot approximately 5-10 mg of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde into separate, clearly labeled 1-dram vials.

-

Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., 100 µL increments) using a calibrated pipette.

-

Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Titration: Continue adding solvent in increments until the solid is completely dissolved. Record the total volume of solvent added.

-

Classification: Categorize the solubility based on the approximate concentration:

-

Very Soluble: < 1 mL of solvent required.

-

Soluble: 1-5 mL of solvent required.

-

Sparingly Soluble: 5-30 mL of solvent required.

-

Insoluble: Fails to dissolve in >30 mL of solvent.

-

-

Repeat: Repeat steps 2-6 for each solvent to be tested.

Protocol 2: Quantitative Equilibrium Solubility via the Isothermal Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature.[19]

Methodology:

-

Supersaturation: Add an excess amount of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Place the container in an isothermal environment, such as a temperature-controlled shaker or water bath, set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To remove suspended microparticles, the saturated supernatant must be clarified, typically by centrifugation at high speed or filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Carefully take a precise aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration within the linear range of an analytical instrument. Analyze the concentration of the dissolved compound using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectroscopy , provided no other components absorb at the analysis wavelength.

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in standard units such as mg/mL, g/L, or mol/L.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]

- 5. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solvent - Wikipedia [en.wikipedia.org]

- 12. chem.ws [chem.ws]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond | MDPI [mdpi.com]

- 16. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Chemical Safety and Handling of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde

Part 1: Executive Technical Summary

5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (CAS: 883500-85-0) is a highly functionalized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., targeting EGFR, VEGFR) and antiviral agents. Its value lies in its orthogonal reactivity: the C3-aldehyde serves as a handle for condensation reactions (e.g., Knoevenagel, reductive amination), while the C5-bromide and C7-fluoride allow for regioselective metal-catalyzed cross-couplings.

However, this utility introduces specific safety and stability challenges. Unlike simple indoles, the electron-withdrawing effects of the halogen atoms increase the acidity of the N-H proton, altering its solubility and reactivity profile. Furthermore, the aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid, a common impurity that can derail sensitive organometallic catalytic cycles.

This guide moves beyond generic MSDS data, providing a workflow-integrated safety protocol designed to preserve chemical integrity and ensure operator safety.

Part 2: Chemical Identity & Physicochemical Profile

Table 1: Core Identifiers and Predicted Properties

| Property | Specification / Data |

| Chemical Name | 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde |

| CAS Number | 883500-85-0 |

| Molecular Formula | C₉H₅BrFNO |

| Molecular Weight | 242.05 g/mol |

| Physical State | Solid (typically yellow to tan powder) |

| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in Water |

| Melting Point | ~180–220°C (Analog-derived prediction; varies by crystal polymorph) |

| Acidity (pKa) | Predicted ~14–15 (N-H), slightly more acidic than indole due to F/Br induction |

Part 3: Hazard Identification & Risk Assessment

GHS Classification (derived from structural analogues)

While specific toxicological data for this exact CAS is limited, "read-across" toxicology from 5-bromoindole-3-carbaldehyde and 5-fluoroindole-3-carbaldehyde mandates the following classification:

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

-

STOT-SE (Category 3): May cause respiratory irritation.[1][2]

Specific Moiety Hazards[2]

-

Halogen Combustion Hazard: In the event of a fire, this compound will decompose to release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) . HF is insidious; it penetrates skin to decalcify bone and cause systemic toxicity. Standard ABC fire extinguishers are insufficient for large quantities; water spray must be used to scrub acid gases from the air, but runoff must be contained.

-

Aldehyde Reactivity: The C3-aldehyde is a sensitizer. It can form Schiff bases with proteins in the skin/mucosa, leading to allergic contact dermatitis upon repeated exposure.

Part 4: Storage, Stability & Self-Validating Protocols

The primary degradation pathway is autoxidation of the aldehyde to 5-bromo-7-fluoro-1H-indole-3-carboxylic acid. This conversion is accelerated by light and trace metals.

Storage Protocol[4][5]

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The container should be parafilmed or sealed with electrical tape to prevent oxygen ingress.

-

Light: Amber vials are mandatory.

Self-Validating Purity Check (The "Acid Test")

Before using this reagent in sensitive steps (e.g., Suzuki coupling), perform this rapid check to validate integrity.

Protocol:

-

Dissolve 1 mg of sample in DMSO-d6.

-

Acquire a rapid 1H-NMR.

-

Pass Criteria: Sharp singlet at ~10.0 ppm (Aldehyde CHO).

-

Fail Criteria: Appearance of a broad singlet at ~12.0–13.0 ppm (Carboxylic OH) or significant shifts in the aromatic region due to electron density changes.

Degradation Logic Diagram

Figure 1: Autoxidation pathway. The formation of the carboxylic acid impurity can poison Palladium catalysts in subsequent cross-coupling reactions.

Part 5: Handling & Engineering Controls

Engineering Controls

-

Primary: All weighing and transfer must occur inside a certified Chemical Fume Hood .

-

Secondary: If handling >5g, use a static-dissipative powder containment hood or a glovebox to prevent dust aerosolization.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double Gloved) | Standard nitrile offers good protection against solid transfer. If dissolved in DCM/THF, use Silver Shield/Laminate under-gloves. |

| Respiratory | N95 (if open bench) | Only if fume hood is unavailable (not recommended). For spills, use P100/OV cartridges. |

| Eye | Chemical Goggles | Safety glasses are insufficient if fine dust is generated; goggles seal the eyes from irritating particulates. |

Glove Permeation Logic

Do not assume nitrile protects against the solvent carrying the indole.

-

In DMSO/DMF: Nitrile is excellent (>480 min breakthrough).

-

In DCM/Chloroform: Nitrile fails in <5 mins. Use Laminate or PVA gloves.

Part 6: Emergency Response & Waste Disposal

Spill Response Workflow

Scenario: 5g bottle dropped, powder dispersed on floor.

-

Evacuate: Clear immediate area of non-essential personnel.

-

PPE Up: Don double nitrile gloves, goggles, and N95 respirator.

-

Contain: Do NOT dry sweep (creates dust).[4] Cover spill with wet paper towels (dampened with water) to suppress dust.

-

Clean: Scoop damp material into a wide-mouth waste jar. Wipe surface with 1N NaOH (neutralizes potential acid degradation products) followed by water.

Fire Fighting (HF/HBr Hazard)

-

Warning: Firefighters must wear full SCBA. The thermal decomposition of the fluorine substituent generates HF gas.

-

Post-Fire: Equipment exposed to smoke must be neutralized (calcium gluconate wash) to remove HF deposits.

Waste Disposal

-

Stream: Halogenated Organic Waste.

-

Do Not: Mix with strong oxidizers (nitric acid) or strong bases in the waste stream, as exothermic polymerization of the aldehyde may occur.

Emergency Decision Diagram

Figure 2: Decision logic for spill and fire scenarios. Note the critical path for HF gas awareness during fire events.

Part 7: References

-

ChemicalBook. (2025).[3][5] 5-bromo-7-fluoro-1H-indole SDS & Properties. Retrieved from .

-

Sigma-Aldrich. (2025). Safety Data Sheet for 5-Bromo-7-fluoro-1H-indole (Analogue Read-Across). Retrieved from .[6]

-

BenchChem. (2025).[7] 5-Bromoindole Scaffolds in Medicinal Chemistry: Application Notes. Retrieved from .

-

Fisher Scientific. (2025). Indole-3-carboxaldehyde Safety Data Sheet. Retrieved from .

-

Cayman Chemical. (2025).[1] Indole-3-carboxaldehyde SDS. Retrieved from .

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 5-Bromo-7-fluoro-1H-indole | 883500-73-0 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde

Abstract: This document provides a comprehensive, two-part guide for the synthesis of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol begins with the synthesis of the precursor, 5-bromo-7-fluoro-1H-indole, from commercially available starting materials. The subsequent and final step details the regioselective formylation at the C3 position of the indole nucleus via the Vilsmeier-Haack reaction. This guide is designed for researchers and scientists, offering not just a procedural walkthrough but also the underlying chemical principles, safety considerations, and characterization guidelines.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic placement of substituents, such as halogens, on the indole ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde serves as a key intermediate, with the aldehyde function providing a versatile handle for further chemical transformations, while the bromo and fluoro groups can enhance binding affinity and improve metabolic stability. The synthesis protocol outlined herein follows a reliable and well-established chemical pathway.

Overall Synthetic Pathway

The synthesis is achieved in two primary stages: first, the construction of the indole ring system to form the necessary precursor, followed by the introduction of the carbaldehyde group.

Figure 1: Overall two-step synthesis scheme.

Part 1: Synthesis of the Precursor, 5-Bromo-7-fluoro-1H-indole

Principle: The synthesis of the indole precursor is accomplished through the reaction of a substituted nitrobenzene with a vinyl Grignard reagent. This method provides a direct route to the indole core. The vinylmagnesium bromide acts as a nucleophile, initiating a sequence of reactions that ultimately leads to the cyclization and formation of the indole ring system.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Notes |

| 4-Bromo-2-fluoro-1-nitrobenzene | 321-23-3 | 219.99 | 1.0 g (4.54 mmol) | Starting material |

| Vinylmagnesium bromide (1M in THF) | 1826-67-1 | 131.26 | 13.62 mL (13.62 mmol) | 3 equivalents |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | ~40 mL | Reaction solvent |

| Saturated aqueous NH₄Cl | 12125-02-9 | 53.49 | As needed | For quenching the reaction |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ~60 mL | Extraction solvent |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent |

| Silica gel (for column chromatography) | 7631-86-9 | - | As needed | Stationary phase |

| Petroleum ether | 8032-32-4 | - | As needed | Mobile phase component |

Experimental Protocol

-

Reaction Setup: Add 4-bromo-2-fluoro-1-nitrobenzene (1.0 g, 4.54 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Dissolve the starting material in anhydrous tetrahydrofuran (20 mL).

-

Initial Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath. It is crucial to maintain this low temperature to control the reaction's exothermicity and minimize side-product formation.

-

Grignard Addition: Slowly add vinylmagnesium bromide (1M solution in THF, 13.62 mL, 13.62 mmol) dropwise to the cooled solution, ensuring the internal temperature does not rise above -35 °C.

-

Reaction: Stir the reaction mixture at -40 °C for 60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cooling bath.

-

Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a mixture of ethyl acetate and petroleum ether (e.g., a 9:1 petroleum ether:ethyl acetate gradient) to afford 5-bromo-7-fluoro-1H-indole.[1] The expected yield is approximately 25%.

Part 2: Vilsmeier-Haack Formylation of 5-Bromo-7-fluoro-1H-indole

Principle: The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[2] The reaction proceeds in two main stages. First, phosphoryl chloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[3] Second, the electron-rich C3 position of the indole nucleus attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[3][4]

Workflow for Vilsmeier-Haack Formylation

Figure 2: Step-by-step workflow for the formylation reaction.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Notes |

| 5-Bromo-7-fluoro-1H-indole | 883500-73-0 | 214.04 | 1.0 g (4.67 mmol) | Precursor from Part 1 |

| Phosphoryl chloride (POCl₃) | 10025-87-3 | 153.33 | ~0.5 mL (5.14 mmol) | Corrosive, reacts violently with water |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | ~10 mL | Reaction solvent and reagent |

| Saturated aqueous Na₂CO₃ | 497-19-8 | 105.99 | As needed | For quenching and basification |

| Water (deionized) | 7732-18-5 | 18.02 | As needed | For washing |

Experimental Protocol

-

Vilsmeier Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (5 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (~0.5 mL, 5.14 mmol) dropwise with vigorous stirring. The formation of the Vilsmeier reagent is exothermic and must be controlled. Stir the resulting mixture at 0 °C for 30 minutes.

-

Addition of Indole: Dissolve 5-bromo-7-fluoro-1H-indole (1.0 g, 4.67 mmol) in anhydrous DMF (5 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 85-90 °C and maintain this temperature for 4-6 hours.[5] Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature and then pour it carefully into a beaker of crushed ice. Slowly add saturated aqueous sodium carbonate solution with stirring until the mixture is alkaline (pH > 8). This step neutralizes the acid and hydrolyzes the intermediate to the aldehyde, which typically precipitates as a solid.[5]

-

Purification: Stir the resulting slurry for 30 minutes, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and dry it under vacuum to yield 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture if necessary.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), the indole N-H proton (>11 ppm), and distinct aromatic protons with couplings consistent with the substitution pattern.

-

¹³C NMR: The spectrum should show a signal for the aldehyde carbonyl carbon (~185-190 ppm) in addition to the aromatic carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₉H₅BrFNO, MW: 242.05 g/mol ).

-

FT-IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the aldehyde C-H stretch (~2850 and 2750 cm⁻¹), and the carbonyl C=O stretch (~1650 cm⁻¹).

Safety and Handling

-

Phosphoryl chloride (POCl₃): is highly corrosive and toxic. It reacts violently with water, releasing HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Grignard Reagents: are flammable and react vigorously with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Solvents: THF, DMF, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or oil bath and that no ignition sources are present. DMF is a reproductive toxin and should be handled with care.

-

General Precautions: Perform a thorough risk assessment before beginning any chemical synthesis.

References

-

International Journal of ChemTech Research. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

-

MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Progress in Chemical and Biochemical Research. (2019, March 14). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

- 1. 5-bromo-7-fluoro-1H-indole | 883500-73-0 [chemicalbook.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Application Note: Vilsmeier-Haack Formylation of 5-Bromo-7-Fluoro-1H-Indole

Abstract & Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction introduces a formyl (-CHO) group, transforming a substrate into a valuable aldehyde intermediate.[4] Indole-3-carboxaldehydes, the products of indole formylation, are pivotal building blocks in medicinal chemistry and drug development, serving as precursors to a vast array of biologically active molecules, including analogues of olivacine and ellipticine.[5][6]

This document provides a detailed technical guide for the Vilsmeier-Haack formylation of 5-bromo-7-fluoro-1H-indole. The presence of two electron-withdrawing halogens on the benzene ring deactivates the indole nucleus, presenting a moderate challenge compared to the formylation of unsubstituted indole. This protocol has been optimized to address this reduced reactivity, ensuring a high-yield synthesis of 5-bromo-7-fluoro-1H-indole-3-carbaldehyde. We will delve into the underlying mechanism, provide a robust step-by-step protocol, and offer expert insights into process control, safety, and product characterization.

Mechanism and Scientific Rationale

The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole substrate, followed by hydrolysis.[4][7]

2.1 Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][8][9] The structure of this adduct is best described as an ionic salt.

2.2 Electrophilic Attack and Regioselectivity

The indole nucleus is an electron-rich heterocycle. The position of highest electron density, and therefore the most nucleophilic center, is the C3 position.[9] The Vilsmeier reagent undergoes electrophilic attack at this C3 position. This regioselectivity is a hallmark of electrophilic substitutions on indoles.[5] The resulting intermediate is an iminium salt.[8][10]

2.3 Influence of Substituents

The substrate, 5-bromo-7-fluoro-1H-indole, possesses two electron-withdrawing groups on the benzene portion of the molecule. While the primary site of electrophilic attack (C3) is on the pyrrole ring, the overall electron density of the bicyclic system is diminished. This deactivation means that the reaction may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to the formylation of electron-rich indoles.[8]

2.4 Hydrolysis to the Aldehyde

The final step of the reaction sequence is the aqueous workup. The iminium salt intermediate is readily hydrolyzed by water to yield the desired 5-bromo-7-fluoro-1H-indole-3-carbaldehyde and a dimethylamine by-product.[4][5]

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 5-bromo-7-fluoro-1H-indole-3-carbaldehyde on a 10 mmol scale. All operations involving phosphorus oxychloride must be conducted in a certified chemical fume hood.

3.1 Reagent Preparation (In Situ Vilsmeier Reagent)

-

To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (15 mL, 194 mmol).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) (2.8 mL, 30 mmol, 3.0 equiv) dropwise via the dropping funnel to the stirred DMF over 20-30 minutes.[5] CRITICAL: Maintain the internal temperature below 10 °C throughout the addition, as the reaction is exothermic.[5][11]

-

After the addition is complete, allow the resulting colorless to pale yellow solution to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

3.2 Formylation Reaction

-

In a separate flask, dissolve 5-bromo-7-fluoro-1H-indole (2.14 g, 10 mmol, 1.0 equiv) in anhydrous DMF (10 mL).

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 85-90 °C and maintain this temperature for 5-7 hours.[5][12]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material and the appearance of a new, more polar spot indicates reaction progression.

3.3 Workup and Isolation

-

After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Prepare a 1 L beaker containing 250 g of crushed ice and place it in a secondary container.

-

CRITICAL: In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[5] This quenching process is highly exothermic and will release HCl gas.

-

Once the addition is complete, continue stirring the aqueous mixture for 30 minutes.

-

Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to the mixture until the pH is alkaline (pH 8-9), as confirmed by pH paper.[5][12] This will cause the product to precipitate as a solid.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

-

Dry the product under vacuum or in a desiccator to a constant weight. The crude product is typically obtained as a pale yellow or off-white solid.

3.4 Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.[5]

-

Alternatively, for very high purity, the crude material can be purified by flash column chromatography on silica gel.

Sources

- 1. sid.ir [sid.ir]

- 2. ijpcbs.com [ijpcbs.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Application Note: 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde as a Privileged Synthetic Intermediate

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the handling, synthesis, and downstream functionalization of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde , a high-value scaffold for developing kinase inhibitors and receptor modulators.

Introduction & Strategic Value

In modern drug discovery, the indole scaffold is ubiquitous, but "privileged" status is often reserved for halogenated derivatives that offer orthogonal reactive handles. 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (CAS: 883500-73-0 derivative) represents a "trident" intermediate:

-

C-3 Aldehyde: A soft electrophile ready for condensation, oxidation, or reductive amination.[1]

-

C-5 Bromine: A reliable handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) to extend the carbon skeleton.[1]

-

C-7 Fluorine: A metabolic blocker that modulates the pKa of the indole NH (via inductive withdrawal), influencing hydrogen bond donor capability in active sites (e.g., kinase hinge regions).[1]

This guide provides validated protocols for synthesizing this intermediate and utilizing it to generate diverse chemical libraries.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde |

| Molecular Formula | C₉H₅BrFNO |

| Molecular Weight | 242.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water. |

| Stability | Stable under N₂.[1] Aldehyde is susceptible to air oxidation to carboxylic acid over prolonged storage.[1] |

| Handling | Irritant. Use standard PPE.[1] Store at 2–8°C under inert atmosphere. |

Protocol 1: Synthesis of the Intermediate (Vilsmeier-Haack Formylation)

Objective: Selective installation of the formyl group at the C-3 position of 5-bromo-7-fluoroindole.

Mechanistic Insight

The 7-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), slightly deactivating the indole ring compared to the non-fluorinated analog. However, the C-3 position remains sufficiently nucleophilic to attack the Vilsmeier reagent (chloroiminium ion). The reaction requires strict temperature control to prevent over-formylation or polymerization.[1]

Materials

-

Substrate: 5-Bromo-7-fluoroindole (1.0 eq)

-

Reagent: Phosphoryl chloride (POCl₃, 1.2 eq)[1]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF, 5–10 volumes)

-

Quench: 2M NaOH or Saturated Na₂CO₃[1]

Step-by-Step Procedure

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (10 mL per gram of substrate) to 0°C .

-

Activation: Dropwise add POCl₃ (1.2 eq) to the DMF over 15 minutes. Critical: Maintain internal temperature < 5°C to control the exotherm.[1] Stir for 30 minutes at 0°C to generate the Vilsmeier salt (white precipitate may form).[1]

-

Addition: Dissolve 5-bromo-7-fluoroindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to 80–90°C for 4–6 hours.

-

Hydrolysis: Cool the mixture to RT and pour slowly onto crushed ice (approx. 50g per gram substrate).[1]

-

Basification: Slowly add 2M NaOH or sat. Na₂CO₃ with vigorous stirring until pH ≈ 9–10. The iminium intermediate hydrolyzes to precipitate the aldehyde.[1]

-

Isolation: Filter the yellow solid. Wash copiously with water to remove residual DMF.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0→40% EtOAc in Hexanes).

Protocol 2: Divergent Functionalization

Objective: Utilizing the orthogonal handles for library generation.

A. Suzuki-Miyaura Coupling (C-5 Functionalization)

The C-5 bromine is electronically activated for oxidative addition by Pd(0), while the C-3 aldehyde remains intact under mild basic conditions.

-

Base: K₂CO₃ (2.0 eq)[1]

-

Solvent: 1,4-Dioxane/Water (4:1)

-

Conditions: 80°C, 4–12 h under N₂.

-

Note: If the boronic acid contains nucleophilic amines, reductive amination with the C-3 aldehyde may compete; protect the aldehyde as an acetal if necessary.

B. Reductive Amination (C-3 Functionalization)

This transforms the aldehyde into an amine-linked side chain, common in GPCR ligands.[1][2]

-

Reagent: Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1]

-

Amine: Primary or secondary amine (1.1 eq)[1]

-

Solvent: DCE or THF

-

Acid Catalyst: Acetic acid (1–2 drops)[1]

-

Procedure: Mix aldehyde and amine in DCE for 1h (imine formation), then add STAB at 0°C. Stir overnight at RT.

Visualizing the Synthetic Workflow

The following diagram maps the synthesis of the intermediate and its downstream divergence.

Caption: Figure 1.[1][3][4] Synthetic roadmap from nitrobenzene precursor to the trident aldehyde intermediate and subsequent divergent library generation.

Scientific Rationale & Troubleshooting

The "Fluorine Effect"

The C-7 fluorine is not merely a structural placeholder.[1][5]

-

pKa Modulation: It lowers the pKa of the indole NH (typically ~16 to ~14-15), making the proton more acidic. This facilitates N-alkylation reactions using weaker bases (e.g., K₂CO₃ instead of NaH).[1]

-

Metabolic Stability: It blocks metabolic hydroxylation at the C-7 position, a common clearance pathway for indole drugs.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Vilsmeier | Incomplete hydrolysis of the iminium salt.[1][2] | Ensure the quench reaches pH >9 and stir the aqueous slurry for at least 1 hour before filtration. |

| N-Formylation Side Product | Reaction temperature too low during addition.[1] | Ensure the Vilsmeier complex is fully formed (30 min at 0°C) before adding the indole.[1] |

| Debromination during Suzuki | Pd insertion into C-Br is too slow/side reactions. | Use electron-rich ligands (e.g., XPhos, SPhos) or switch to Pd(PPh₃)₄ if the C-Br bond is sluggish due to the electron-poor ring. |

| Aldehyde Oxidation | Air exposure.[1][6] | Store the solid under Argon.[1] If impure, wash with NaHCO₃ solution to remove carboxylic acid.[1] |

References

-

Vilsmeier-Haack Formylation of Halogenated Indoles Source: Patent CN102786460A (2012).[1] "Synthetic method for indole-3-carboxaldehyde compounds." Relevance: Defines the specific temperature ramp (0°C to 90°C) required for high yields in electron-deficient indoles. URL:

-

Synthesis of 5-Bromo-7-fluoroindole Precursor Source: ChemicalBook / Vertex AI Search Results.[1] Relevance: Bartoli indole synthesis using vinylmagnesium bromide and 4-bromo-2-fluoro-1-nitrobenzene.[7] URL:[1]

-

Medicinal Chemistry of 5-Bromoindole Scaffolds Source: BenchChem Application Notes.[1][8] "5-Bromoindole Scaffolds in Medicinal Chemistry." Relevance: Validates the use of the C-5 bromine as a handle for kinase inhibitor development (e.g., Vemurafenib analogs). URL:[1]

-

Reactivity of Indole-3-Carboxaldehydes Source: El-Sawy, E. et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egypt.[1] J. Chem. (2017).[1] Relevance: Comprehensive review of Knoevenagel and Schiff base transformations at the C-3 aldehyde. URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 877-03-2: 5-Bromoindole-3-carboxaldehyde | CymitQuimica [cymitquimica.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. evitachem.com [evitachem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 5-bromo-7-fluoro-1H-indole | 883500-73-0 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Application Note: Strategic Derivatization of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde

Executive Summary

This guide details the strategic functionalization of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde , a high-value scaffold for medicinal chemistry. This molecule offers a unique "tri-vector" geometry for diversity-oriented synthesis:

-

C3-Aldehyde: A reactive handle for reductive aminations (solubility/pharmacophore attachment).

-

C5-Bromide: A platform for Palladium-catalyzed cross-couplings (biaryl expansion).

-

C7-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without imposing significant steric bulk.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biologists.

Chemical Profile & Strategic Analysis

The inclusion of the C7-fluorine atom is not merely cosmetic; it fundamentally alters the electronic landscape of the indole core compared to the parent 5-bromoindole.

| Feature | Electronic Effect | Practical Implication for Synthesis |

| C7-Fluorine | Strong | Increased Acidity of N1-H: pKa drops from ~16 (indole) to ~14.5. Alkylation requires milder bases. Metabolic Stability: Blocks CYP450 oxidation at the electron-rich C7 position. |

| C5-Bromine | Weakly Deactivating | Cross-Coupling: Excellent substrate for Suzuki/Buchwald reactions. The C7-F actually facilitates oxidative addition at C5-Br by lowering the LUMO energy of the arene. |

| C3-Aldehyde | Strong | Electrophilicity: Highly reactive toward amines. The electron-deficient ring makes the aldehyde carbonyl more electrophilic than in simple indoles, accelerating imine formation. |

Strategic Reaction Map

The following flowchart illustrates the orthogonal pathways available for this scaffold.

Figure 1: Divergent synthetic pathways. Note that N1-protection is often required before C5-coupling if the boronic acid is sensitive, though modern catalysts tolerate the free NH.

Detailed Experimental Protocols

Protocol A: C3-Reductive Amination (The "Head")

Objective: Installation of a solubilizing amine or pharmacophore at the C3 position.

Rationale: Sodium Triacetoxyborohydride (STAB) is selected over NaCNBH

Materials:

-

Scaffold: 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde (1.0 equiv)

-

Amine: Primary or Secondary amine (1.1 – 1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Additive: Acetic Acid (1-2 drops, catalytic)

Step-by-Step Methodology:

-

Imine Formation: In a dry vial, dissolve the indole aldehyde (100 mg, 0.41 mmol) in DCE (4 mL). Add the amine (0.45 mmol).

-

Activation: Add glacial acetic acid (catalytic amount). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: The solution often changes color (yellow to orange) indicating imine formation.

-

-

Reduction: Add STAB (130 mg, 0.61 mmol) in one portion.

-

Note: Gas evolution is minimal but ensure the vessel is vented.

-

-

Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS.[1] The 7-F atom provides a distinct signature; look for the M+H peaks.

-

Workup: Quench with saturated aqueous NaHCO

. Extract with DCM ( -

Purification: Flash chromatography (DCM/MeOH gradient).

Critical Insight: The 7-fluoro substituent pulls electron density from the indole ring, making the C3-imine intermediate more electrophilic than non-fluorinated analogs. This reaction typically proceeds faster than with standard 5-bromoindole.

Protocol B: C5-Suzuki-Miyaura Coupling (The "Tail")

Objective: Extension of the core via biaryl coupling.

Rationale: The C5-Br bond is activated.[2] The use of Pd(dppf)Cl

Materials:

-

Substrate: 5-Bromo-7-fluoro-indole derivative (1.0 equiv)

-

Boronic Acid: Ar-B(OH)

(1.2 equiv) -

Catalyst: Pd(dppf)Cl

·DCM (0.05 equiv) -

Base: Cs

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of this reaction.

-

Assembly: In a microwave vial or pressure tube, combine the indole substrate, boronic acid, base, and catalyst.[1]

-

Solvation: Add the degassed solvent system. Seal the vessel immediately.

-

Reaction: Heat to 80–90 °C (oil bath) or 100 °C (Microwave, 30 min).

-

Why Cs

CO

-

-

Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

-

Purification: Silica gel chromatography.

Troubleshooting:

-

De-bromination (Hydrodehalogenation): If you observe the product minus the bromine (replaced by H), the reaction is too hot or the solvent is "wet" with protic impurities. Lower temperature to 70 °C.

-

Protodeboronation: If the boronic acid degrades, add it in two portions (0.6 equiv at T=0, 0.6 equiv at T=1h).

Protocol C: N1-Alkylation (The "Anchor")

Objective: Tuning lipophilicity or protecting the nitrogen.

Methodology: Due to the 7-fluoro effect , the N1-H is more acidic. Strong bases like NaH are often unnecessary and can cause degradation.

-

Recommended: Cs

CO -

Procedure: Dissolve indole in DMF. Add Cs

CO

Analytical Data Summary (Expected)

| Technique | Characteristic Signal | Interpretation |

| Aldehyde proton (Diagnostic starting material). | ||

| Indole N-H.[3] Disappears upon N-alkylation. | ||